

# Spectroscopic Profile of Quinolin-8-ylmethanol: A Technical Guide

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## Compound of Interest

Compound Name: Quinolin-8-ylmethanol

Cat. No.: B099120

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Quinolin-8-ylmethanol** (CAS No: 16032-35-2), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition, to support research and development activities.

## Core Spectroscopic Data

The structural integrity and purity of **Quinolin-8-ylmethanol** can be ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the essential data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Quinolin-8-ylmethanol**, revealing the chemical environment of each hydrogen and carbon atom.

$^1\text{H}$  NMR Data

Solvent: Chloroform-d ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.88	dd	1H	H-2
8.17	dd	1H	H-4
7.78	d	1H	H-5
7.55	t	1H	H-6
7.46	t	1H	H-3
7.40	d	1H	H-7
5.10	s	2H	CH <sub>2</sub>
2.50 (broad)	s	1H	OH

### <sup>13</sup>C NMR Data

Solvent: Chloroform-d (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
155.1	C-8a
149.8	C-2
136.5	C-4
133.2	C-8
129.5	C-4a
127.8	C-6
126.9	C-5
121.7	C-3
119.5	C-7
62.1	CH <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Quinolin-8-ylmethanol**. The spectrum is characterized by the following significant absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3100	Broad	O-H stretch (hydroxyl group)
3050	Medium	C-H stretch (aromatic)
2920, 2850	Medium	C-H stretch (aliphatic CH <sub>2</sub> )
1595, 1570, 1500	Strong	C=C and C=N stretching (quinoline ring)
1460	Medium	C-H bend (aliphatic CH <sub>2</sub> )
1050	Strong	C-O stretch (primary alcohol)
820, 750	Strong	C-H out-of-plane bending (aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **Quinolin-8-ylmethanol**, confirming its elemental composition.

m/z	Relative Intensity	Assignment
159	High	[M] <sup>+</sup> (Molecular Ion)
130	High	[M - CHO] <sup>+</sup>
131	Medium	[M - CO - H] <sup>+</sup>
103	Medium	[C <sub>8</sub> H <sub>7</sub> N] <sup>+</sup>

Molecular Weight: 159.18 g/mol [\[1\]](#) Monoisotopic Mass: 159.068413911 Da[\[1\]](#)

## Experimental Protocols

The data presented in this guide are obtained through standardized spectroscopic techniques. The following protocols outline the general procedures for sample preparation and analysis.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.<sup>[2]</sup>

- **Sample Preparation:** Approximately 5-10 mg of **Quinolin-8-ylmethanol** is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Data Acquisition:** For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
- **Data Processing:** The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

## IR Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation:** For ATR-IR, a small amount of the solid **Quinolin-8-ylmethanol** sample is placed directly onto the ATR crystal. No special sample preparation is required.
- **Data Acquisition:** A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

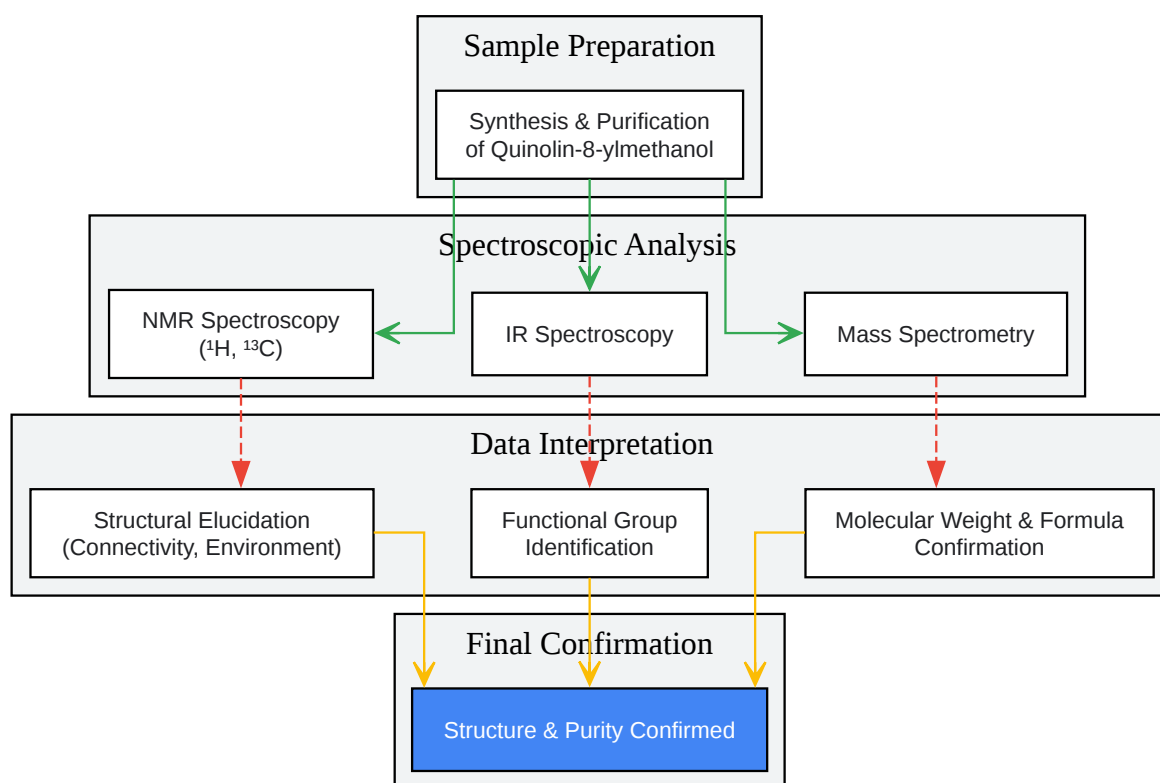
## Mass Spectrometry

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

- **Sample Preparation:** A dilute solution of **Quinolin-8-ylmethanol** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- **GC Separation:** The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.
- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like **Quinolin-8-ylmethanol**.



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Caption: Workflow for the spectroscopic characterization of **Quinolin-8-ylmethanol**.

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## References

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- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
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